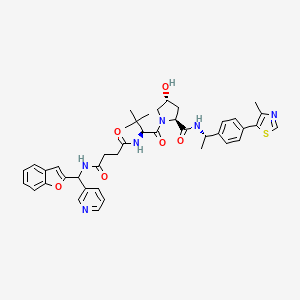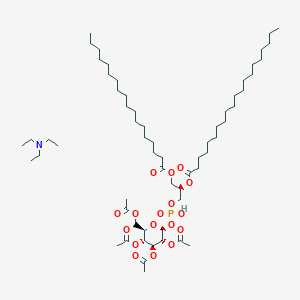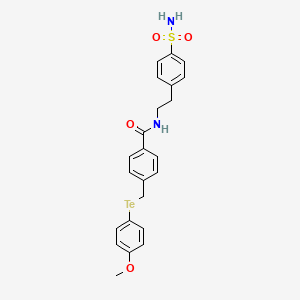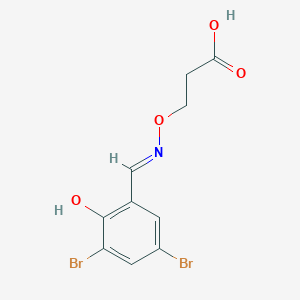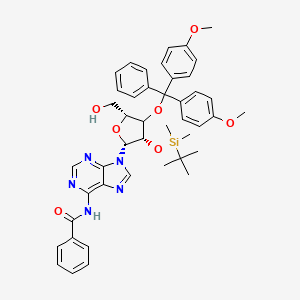
N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Méthodes De Préparation
The synthesis of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves several steps:
Starting Material: Adenosine is used as the starting material.
Protection of Amino Group: The amino group of adenosine is protected with a benzoyl group.
Introduction of Protecting Groups: The 5’ and 2’ positions of adenosine are protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.
Formation of Key Intermediate: The key intermediate, N6-Benzoyl-5’-dimethoxytrityl-2’-tert-butyldimethylsilyl-adenosine, is formed.
Final Product: The final product is obtained by reacting the intermediate with appropriate reagents and conditions.
Analyse Des Réactions Chimiques
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions of the molecule, using reagents like halogens or nucleophiles.
Deprotection: The protecting groups (DMT and TBDMS) can be removed using specific conditions, such as acidic or basic environments.
Applications De Recherche Scientifique
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying adenosine-related biological processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This can lead to effects such as vasodilation and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine is unique compared to other adenosine analogs due to its specific structure and functional groups. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific applications and mechanisms of action .
Propriétés
Formule moléculaire |
C44H49N5O7Si |
|---|---|
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1 |
Clé InChI |
MNVZQAJPKHSSIB-FKRPTWKPSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



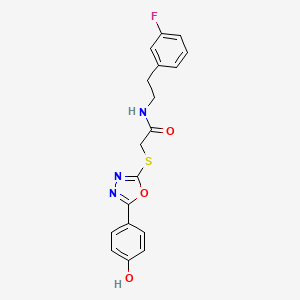

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


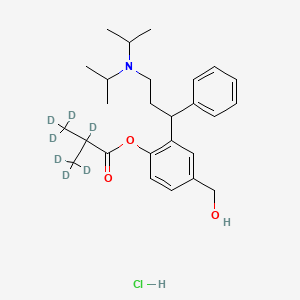
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
